molecular formula C5H9Br2N B11822551 2,5-Dibromopiperidine

2,5-Dibromopiperidine

Cat. No.: B11822551
M. Wt: 242.94 g/mol
InChI Key: HCTZZEWTUFVJMV-UHFFFAOYSA-N
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Description

2,5-Dibromopiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing two bromine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromopiperidine can be synthesized through the bromination of piperidine. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of bromine and acetic acid remains consistent, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopiperidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of piperidone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Reduction: Piperidine.

    Oxidation: Piperidone derivatives.

Scientific Research Applications

2,5-Dibromopiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research into this compound derivatives has shown potential in developing new drugs for neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Dibromopyridine: Similar in structure but contains a nitrogen atom in the ring, leading to different chemical properties and applications.

    2,6-Dibromopiperidine: Another brominated piperidine with bromine atoms at different positions, affecting its reactivity and applications.

Uniqueness: 2,5-Dibromopiperidine is unique due to the specific positioning of the bromine atoms, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C5H9Br2N

Molecular Weight

242.94 g/mol

IUPAC Name

2,5-dibromopiperidine

InChI

InChI=1S/C5H9Br2N/c6-4-1-2-5(7)8-3-4/h4-5,8H,1-3H2

InChI Key

HCTZZEWTUFVJMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1Br)Br

Origin of Product

United States

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